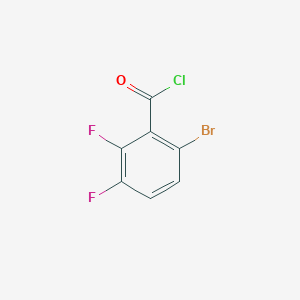

6-Bromo-2,3-difluorobenzoyl chloride

描述

属性

IUPAC Name |

6-bromo-2,3-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-2-4(10)6(11)5(3)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPRKSRBEQPVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

6-Bromo-2,3-difluorobenzoyl chloride, like other benzoyl chlorides, is expected to undergo nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the expulsion of the chloride ion and the formation of a new bond.

Biochemical Pathways

It’s worth noting that benzoyl chlorides are often used in the synthesis of various organic compounds, suggesting that they may participate in a wide range of biochemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment. Additionally, factors such as temperature and the presence of other reactive species could also influence its stability and reactivity.

生物活性

Overview

6-Bromo-2,3-difluorobenzoyl chloride (CAS No. 1263376-72-2) is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a benzoyl chloride structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C7H3BrF2ClO, with a molecular weight of approximately 221.00 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 221.00 g/mol |

| Melting Point | 39-43 °C |

| Boiling Point | Not available |

| Log P (octanol/water) | Ranges from 1.54 to 3.5 |

| H-bond Acceptors | 3 |

| H-bond Donors | 0 |

The mechanism of action for this compound is thought to involve its reactivity with nucleophiles due to the presence of the electrophilic carbonyl group in the benzoyl chloride structure. This reactivity allows it to participate in various biochemical pathways, potentially influencing enzyme activity and cellular processes.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that compounds similar to this compound can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that derivatives of difluorobenzoyl chlorides exhibit inhibitory effects on enzymes such as HIV-1 reverse transcriptase .

- Synthesis and Biological Evaluation : A study focused on the synthesis of difluorobenzoyl derivatives reported their evaluation against various cancer cell lines, demonstrating significant cytotoxicity and potential as anticancer agents . The modifications made to the benzoyl structure influenced the potency and selectivity towards different cancer types.

- Toxicological Assessments : Toxicological studies have assessed the safety profiles of similar compounds, indicating that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxic effects at higher concentrations . This highlights the importance of careful dose optimization in therapeutic applications.

Interaction Studies

Interaction studies have revealed that this compound can form adducts with biological molecules through nucleophilic attack on the carbonyl carbon. This property is crucial for developing new therapeutic agents targeting specific biological pathways.

相似化合物的比较

6-Bromo-2,3-dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride

- Structural Features : This compound (CAS: 885524-80-1) contains a benzimidazole core with a sulfonyl chloride group at position 5, a bromine at position 6, and a dihydro-oxo moiety at positions 2 and 3 .

- Reactivity : Unlike the benzoyl chloride group, the sulfonyl chloride is less reactive toward nucleophiles but is critical in forming sulfonamides.

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

- Structural Features: A nicotinohydrazide derivative with bromine at position 6 and a chlorinated benzylidene substituent .

- Reactivity : The hydrazide group enables chelation with metal ions, while the halogen substituents enhance antimicrobial activity.

- Applications : Demonstrated potent antibacterial activity in vitro, attributed to synergistic effects of Br and Cl substituents .

Quinoline-Based Thiadiazolamine Derivatives

- Structural Features: Synthesized from bromo- and fluoro-substituted precursors, these compounds feature a quinoline backbone fused with a thiadiazolamine group .

- Reactivity : The bromo and fluoro substituents stabilize the aromatic system, influencing regioselectivity in further reactions.

6-Bromoaplysinopsin and Derivatives

- Structural Features: Brominated indole alkaloids isolated from marine sponges, such as 6-bromoaplysinopsin, with a tryptamine-derived scaffold .

- Reactivity : The bromine atom enhances binding affinity to serotonin receptors (e.g., 5-HT₂C, Ki = 0.3 µM).

- Applications : Explored as neuropharmacological agents due to their receptor modulation properties .

Comparative Analysis Table

| Compound | Molecular Weight | Functional Group | Key Substituents | Reactivity/Applications |

|---|---|---|---|---|

| 6-Bromo-2,3-difluorobenzoyl chloride | ~237.4 (calc.) | Benzoyl chloride | Br (6), F (2,3) | Acylation agent, drug synthesis |

| 6-Bromo-2,3-dihydro...sulfonyl chloride | 311.5 | Sulfonyl chloride | Br (6), O (2,3) | Sulfonamide formation, biologics |

| 6-Bromo-2’-chlorobenzylidene nicotinohydrazide | ~370.2 (calc.) | Hydrazide | Br (6), Cl (2) | Antimicrobial agents |

| Quinoline thiadiazolamine derivative | N/A | Thiadiazolamine | Br, styryl groups | Bioactive compound synthesis |

| 6-Bromoaplysinopsin | ~300 (approx.) | Indole alkaloid | Br (6) | Serotonin receptor modulation |

Key Research Findings

Synthetic Relevance : The use of POCl₃ in synthesizing acyl chlorides (e.g., ) suggests that this compound could be prepared from its corresponding carboxylic acid under similar conditions .

Halogen Effects : Bromine and fluorine substituents in aromatic systems enhance electrophilicity and stability, as seen in and . These groups also improve binding in bioactive compounds (e.g., 5-HT₂C receptor affinity in ) .

Functional Group Diversity : Benzoyl chlorides are pivotal in forming amides/esters, whereas sulfonyl chlorides () and hydrazides () serve distinct roles in sulfonamide and chelation chemistry, respectively.

准备方法

Halogenation of Aminobenzoic Acid Derivatives

A notable method for related dichlorobenzoyl chlorides involves the protection of the amino group to prevent oxidation during chlorination, followed by selective halogenation. For example, in the synthesis of 3,5-dichlorobenzoyl chloride, ortho-aminobenzoic acid is first reacted with trifluoroacetic acid to form 2-trifluoroacetamidobenzoic acid, which is then chlorinated to introduce chlorine substituents selectively. This method prevents oxidation of the amino group to quinone and achieves chlorination yields above 95%.

| Step | Reaction Description | Notes |

|---|---|---|

| 1 | Protection: ortho-aminobenzoic acid + trifluoroacetic acid → 2-trifluoroacetamidobenzoic acid | Protects amino group |

| 2 | Chlorination: 2-trifluoroacetamidobenzoic acid + chlorine → 3,5-dichloro-2-trifluoroacetamidobenzoic acid | Selective halogenation |

| 3 | Deprotection and diazotization to obtain dichlorobenzoic acid | Conversion to acid precursor |

| 4 | Conversion: dichlorobenzoic acid + thionyl chloride → dichlorobenzoyl chloride | Formation of acyl chloride |

This approach uses trifluoroacetic acid as a solvent to minimize by-products and copper sulfate as a catalyst to increase yield during diazotization.

Halogenation of Difluorotoluene Derivatives

For introducing bromine substituents on difluorinated aromatic compounds, a mild bromination method involves the use of hydrobromic acid and hydrogen peroxide under light irradiation, replacing traditional brominating agents like N-bromosuccinimide. This method achieves high monobromination selectivity due to the electron-withdrawing effect of fluorine atoms and steric hindrance, resulting in high purity and yield (≥90% yield, ≥99% purity).

| Parameter | Details |

|---|---|

| Starting material | 2,6-Difluorotoluene |

| Brominating agents | Hydrobromic acid (40% mass fraction), hydrogen peroxide (30%) |

| Solvent | Organic (dichloromethane, chloroform, ethyl acetate, cyclohexane) or water |

| Light source | 1000W iodine tungsten lamp |

| Reaction time | 6 to 24 hours |

| Temperature | Reflux conditions |

This method is notable for mild conditions, cost efficiency, and high selectivity.

Conversion of Benzoic Acid to Benzoyl Chloride

The final step in preparing this compound is the conversion of the corresponding benzoic acid derivative to the benzoyl chloride. The common reagents used include:

These reagents react with the carboxylic acid to form the acid chloride, releasing gaseous by-products (SO₂, HCl or CO, CO₂). The reaction is typically conducted under reflux with removal of by-products to drive completion.

In analogous syntheses, such as for 3,5-dichlorobenzoyl chloride, thionyl chloride is used successfully to achieve high yields. Similarly, for 4-bromo-2,5-difluorobenzoyl chloride, removal of solvent under reduced pressure after reaction with thionyl chloride affords the acid chloride product.

Summary Table of Preparation Methods for Related Compounds

Research Findings and Practical Notes

- Protection of amino groups during halogenation is critical to prevent side reactions and improve yields.

- Trifluoroacetic acid as a solvent enhances selectivity and reduces by-products in halogenation steps.

- Copper sulfate catalyst improves reaction rates and yields in diazotization steps.

- Light-induced bromination using hydrobromic acid and hydrogen peroxide offers a mild and cost-effective alternative to traditional bromination reagents, especially for fluorinated aromatic compounds.

- Reaction monitoring by gas chromatography (GC) and liquid chromatography (LC) is essential for tracking conversion and purity during each step.

- Reduced pressure distillation is effective for purification of benzoyl chlorides after synthesis.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 6-bromo-2,3-difluorobenzoyl chloride in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Conduct work in a fume hood to avoid inhalation of vapors. Decontaminate spills immediately with inert absorbents (e.g., sand) and dispose of waste via halogenated organic solvent protocols . Maintain ergonomic practices to minimize prolonged exposure during synthesis.

Q. What synthetic methodologies are recommended for preparing this compound?

- Methodological Answer : A two-step approach is common:

Bromination : React 2,3-difluorobenzoic acid with bromine in acetic acid under controlled temperature (40–50°C) to introduce the bromo substituent.

Chlorination : Treat the brominated intermediate with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours. Purify via fractional distillation under reduced pressure (≈10 mmHg) to isolate the product .

Q. How should researchers validate the purity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR (500 MHz, CDCl₃) to confirm substituent positions and integration ratios. Use FT-IR to verify carbonyl (C=O) stretching at ≈1770 cm⁻¹. Elemental analysis (CHN) should align with theoretical values (C: 35.9%, H: 0.9%, N: 0%) within ±0.3% error .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing nature of fluorine (meta-directing) and bromine (ortho/para-directing) alters electrophilicity at the carbonyl carbon. Conduct kinetic studies using varying nucleophiles (e.g., amines vs. alcohols) in polar aprotic solvents (e.g., DMF). Monitor reaction rates via HPLC to correlate substituent effects with activation energy barriers .

Q. What strategies resolve contradictions in reported antimicrobial activity data for derivatives of this compound?

- Methodological Answer :

- Replicate Conditions : Standardize MIC (Minimum Inhibitory Concentration) assays using identical bacterial strains (e.g., S. aureus ATCC 25923) and growth media.

- Structural Confounders : Compare crystallographic data (e.g., hydrogen bonding patterns in derivatives) to assess if supramolecular interactions (e.g., N–H∙∙∙O) enhance or inhibit bioactivity .

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in synthetic yields or impurity profiles .

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain bromination below 50°C to prevent di-substitution.

- Catalytic Additives : Use catalytic DMAP (4-dimethylaminopyridine) during chlorination to accelerate SOCl₂ reactivity and reduce residual acid.

- Workup Protocol : Quench excess SOCl₂ with ice-cold water and extract with dichloromethane to isolate the acyl chloride .

Key Research Findings

- Structural Insights : X-ray crystallography of related bromo-fluoro derivatives reveals planar aromatic rings with halogen bonding (C–Br∙∙∙O) influencing crystal packing .

- Antimicrobial Trends : Derivatives with electron-deficient aromatic systems exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。